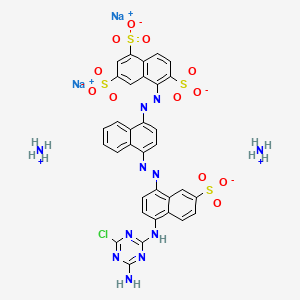
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate is a heterocyclic compound that features a thiazole ring fused with a quinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo(4,5-c)quinoline ethanesulfonate typically involves the reaction of 2-aminothiophenol with 1,3-ynone under mild conditions. This process includes a Michael addition followed by cyclization and desulfurative steps . Another method involves the reaction of hydrazonoyl halides with thiosemicarbazide to form the thiazole ring, which is then fused with the quinoline structure .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methylthiazolo(4,5-c)quinoline ethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in apoptosis, inflammation, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: These include compounds like 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles, which have similar biological activities.
Quinoline derivatives: Compounds such as 2,4,6-trisubstituted quinolines, which are known for their medicinal properties.
Uniqueness
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate is unique due to its fused thiazole-quinoline structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
109543-53-5 |
|---|---|
Molekularformel |
C13H14N2O3S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
ethanesulfonic acid;2-methyl-[1,3]thiazolo[4,5-c]quinoline |
InChI |
InChI=1S/C11H8N2S.C2H6O3S/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7;1-2-6(3,4)5/h2-6H,1H3;2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
JVTRMESQUCRBCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)O.CC1=NC2=C(S1)C3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















